molecular formula C21H23N5O2S2 B14529761 N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine CAS No. 62540-36-7

N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N''-ethylguanidine

Cat. No.: B14529761
CAS No.: 62540-36-7
M. Wt: 441.6 g/mol
InChI Key: OZQAODRKMFQJTM-UHFFFAOYSA-N
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Description

N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

62540-36-7

Molecular Formula

C21H23N5O2S2

Molecular Weight

441.6 g/mol

IUPAC Name

1,3-bis(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylguanidine

InChI

InChI=1S/C21H23N5O2S2/c1-4-22-19(25-20-23-15-9-7-13(27-5-2)11-17(15)29-20)26-21-24-16-10-8-14(28-6-3)12-18(16)30-21/h7-12H,4-6H2,1-3H3,(H2,22,23,24,25,26)

InChI Key

OZQAODRKMFQJTM-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC1=NC2=C(S1)C=C(C=C2)OCC)NC3=NC4=C(S3)C=C(C=C4)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with ethylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may disrupt the cell membrane integrity of bacteria, leading to cell death. In antioxidant applications, it may scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

N,N’-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]-N’'-ethylguanidine can be compared with other benzothiazole derivatives such as:

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